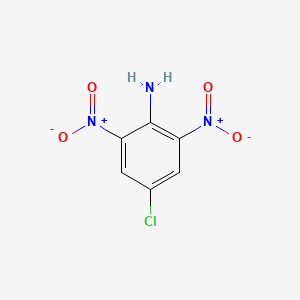

4-Chloro-2,6-dinitroaniline

Descripción

Contextualization within Substituted Nitroaniline Derivatives

Substituted nitroanilines are a class of organic compounds that feature a nitro group and an amino group attached to a benzene (B151609) ring, along with other substituents. The presence and position of these functional groups significantly influence the chemical properties and reactivity of the molecule. Nitroanilines are important intermediates in the synthesis of a wide range of more complex molecules. nih.gov

The nitro groups are strongly electron-withdrawing, which affects the electron density of the aromatic ring and the basicity of the amino group. The position of the substituents (ortho, meta, or para) relative to the amino group further modulates these electronic effects and steric hindrance, leading to a diverse range of reactivity and applications for different isomers.

Research into substituted nitroanilines explores various aspects, including their synthesis, structural characterization, and application as building blocks in organic chemistry. For instance, methods have been developed for the synthesis of substituted aminomethyl o-nitroanilines, which are valuable precursors for nitrogen heterocycles. acs.org The study of nitro-substituted N-methyl-N-nitroanilines has provided insights into their molecular structure and properties through spectral and quantum-chemical methods. researchgate.net Furthermore, the vicarious nucleophilic substitution of hydrogen is a notable reaction for the amination of nitroarenes, providing access to a wide array of substituted nitroanilines. acs.org

Significance in Chemical Synthesis and Related Fields

4-Chloro-2,6-dinitroaniline serves as a significant intermediate in various chemical syntheses. Its structure, featuring reactive nitro groups and a chlorine atom, makes it a versatile precursor. One of the primary applications of this compound is in the dye and pigment industry. ontosight.aisolubilityofthings.com It can be chemically modified to produce a range of colored compounds.

In the realm of materials science, the polymorphic nature of related compounds like 6-chloro-2,4-dinitroaniline has been a subject of study. Different crystalline forms (polymorphs) of a compound can exhibit distinct physical properties, and research has focused on understanding the formation and characteristics of these different forms. researchgate.netacs.orgrsc.org

The synthesis of various nitroaniline derivatives is an active area of research. For example, processes have been developed for the preparation of 2,6-dinitroaniline (B188716) through methods like the ammonolysis of 2,6-dinitrochlorobenzene. orgsyn.org Additionally, synthetic routes for other isomers, such as 2-chloro-4,6-dinitroaniline, have been detailed, highlighting the industrial importance of these compounds as intermediates. chemicalbook.compatsnap.comgoogle.com

Overview of Academic Research Perspectives

Academic research on this compound and related compounds encompasses several key areas:

Thermochemistry: The standard molar enthalpy of formation of this compound has been experimentally determined, providing fundamental thermodynamic data for this compound. sigmaaldrich.comchemicalbook.comamerigoscientific.com

Structural and Materials Science: The crystal structure and mechanical properties of polymorphs of chloro-dinitroaniline isomers are investigated to understand how different crystal packing arrangements influence their physical behavior. acs.org Studies have explored the formation of different crystalline forms and superstructures, which are of interest for controlling the properties of solid-state materials. researchgate.netrsc.org

Synthetic Methodology: Research focuses on developing efficient and clean synthetic methods for producing chloro-dinitroaniline derivatives. This includes optimizing reaction conditions and exploring new reagents to improve yield and purity while minimizing environmental impact. chemicalbook.compatsnap.comgoogle.comgoogle.com

Intermediate for Complex Molecules: The compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups provide handles for further chemical transformations, making it a valuable starting material in multi-step organic synthesis. ontosight.ai

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 5388-62-5 cas.orgsigmaaldrich.com |

| Molecular Formula | C6H4ClN3O4 cas.orgsigmaaldrich.com |

| Molecular Weight | 217.57 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 145-147 °C sigmaaldrich.comchemicalbook.com |

| Synonyms | 4-chloro-2,6-dinitrophenylamine clearsynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMQUEQFVUMDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063822 | |

| Record name | 4-Chloro-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | 2,6-Dinitro-4-chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids | |

| Record name | 2,6-DINITRO-4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000735 [mmHg] | |

| Record name | 2,6-Dinitro-4-chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from water | |

CAS No. |

5388-62-5 | |

| Record name | 4-Chloro-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitro-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548PQG844S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DINITRO-4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 °C | |

| Record name | 2,6-DINITRO-4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Chemical Transformations of 4 Chloro 2,6 Dinitroaniline

Established Preparation Methodologies

The synthesis of 4-chloro-2,6-dinitroaniline is primarily achieved through electrophilic aromatic substitution, specifically the nitration of a chlorinated aniline (B41778) precursor. The strong electron-withdrawing nature of the nitro groups is key to the compound's subsequent reactivity.

Nitration and Derivatization from Precursors

The most common preparative route involves the direct nitration of 4-chloro-2-nitroaniline. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The pre-existing nitro group and chlorine atom on the aromatic ring direct the incoming second nitro group to the C6 position.

Another synthetic approach begins with 2,4-dinitroaniline (B165453), which undergoes chlorination. chemicalbook.com For instance, 2,4-dinitroaniline can be treated with chlorine gas in a solution of hydrochloric acid to yield the target compound. chemicalbook.comgoogle.com

A summary of common synthetic precursors is provided below.

| Precursor | Reagents | Key Transformation |

| 4-Chloro-2-nitroaniline | HNO₃ / H₂SO₄ | Electrophilic Nitration |

| 2,4-Dinitroaniline | Cl₂ / HCl | Electrophilic Chlorination |

| 2,5-Dichloro-1,3-dinitrobenzene | NH₃ / Ethanol | Nucleophilic Aromatic Substitution |

Considerations for Reaction Safety and Byproduct Formation

Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled. byjus.com The use of mixed acids (nitric and sulfuric) is corrosive and requires appropriate handling and equipment. youtube.com A primary concern is the potential for thermal runaway, where the reaction rate increases with temperature, leading to a rapid and potentially explosive evolution of heat and gas. youtube.com To mitigate this, nitration reactions are typically performed at low temperatures with careful monitoring and cooling. byjus.com

Byproduct formation is another critical consideration. The nitration process can sometimes lead to the formation of undesired isomers or over-nitrated products. byjus.com The specific reaction conditions, such as temperature, reaction time, and the ratio of acids, must be carefully optimized to maximize the yield of the desired this compound and minimize impurities. researchgate.net In chlorination routes, byproducts can arise from incomplete reaction or side reactions, impacting product quality. google.com

| Potential Issue | Mitigation Strategy |

| Thermal Runaway | Low-temperature reaction conditions, controlled reagent addition, efficient cooling. byjus.com |

| Corrosive Reagents | Use of acid-resistant equipment and appropriate personal protective equipment. youtube.com |

| Isomeric Byproducts | Optimization of reaction temperature and reagent ratios. researchgate.net |

| Over-nitration | Strict control over reaction time and stoichiometry of the nitrating agent. byjus.com |

Fundamental Chemical Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, a direct consequence of the two powerful electron-withdrawing nitro groups. This electronic characteristic governs its behavior in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Pathways

The aniline functional group is susceptible to oxidation, though the electron-withdrawing nitro groups decrease its reactivity compared to aniline itself. Electrochemical studies on related chloroanilines indicate that oxidation can lead to dimerization products. researchgate.net The oxidation of the amino group could potentially form nitroso or other coupled species, depending on the oxidizing agent and reaction conditions. The specific oxidation pathways for this compound are not extensively detailed in readily available literature, but analogies can be drawn from the behavior of similar substituted anilines.

Reduction Processes

The two nitro groups on the this compound molecule are readily susceptible to reduction. This transformation is a cornerstone of dinitroaniline chemistry, providing a route to various amino-substituted derivatives. The choice of reducing agent and reaction conditions determines the extent of the reduction.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum, is a common and efficient method for reducing nitro groups to amines. google.commdpi.com This process can convert this compound into 4-chloro-1,2,3-benzenetriamine. However, care must be taken to avoid hydrodechlorination, where the chlorine atom is also replaced by hydrogen, particularly when using palladium catalysts. mdpi.comresearchgate.net

Chemical reducing agents also play a significant role. Reagents like stannous chloride (SnCl₂) in hydrochloric acid or sodium sulfide (B99878) (Na₂S) can be used. spcmc.ac.in A key feature of these reagents is the potential for selective reduction, where one nitro group is reduced in preference to the other. spcmc.ac.instackexchange.com For dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com

| Reducing Agent | Product(s) | Key Features |

| H₂ / Pd/C | 4-Chloro-benzene-1,2,3-triamine | High efficiency; potential for hydrodechlorination. google.comresearchgate.net |

| SnCl₂ / HCl | 4-Chloro-2-amino-6-nitroaniline or 4-Chloro-benzene-1,2,3-triamine | Can be used for selective or complete reduction. spcmc.ac.in |

| Na₂S / (NH₄)₂S (Zinin Reduction) | 4-Chloro-2-amino-6-nitroaniline | Known for selective reduction of one nitro group in polynitro aromatics. spcmc.ac.in |

Nucleophilic Substitution Patterns

The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the chlorine atom makes the aromatic ring highly electron-deficient. This electronic setup activates the chlorine atom for nucleophilic aromatic substitution (SₙAr). youtube.comlibretexts.org The nitro groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, facilitating the displacement of the chloride leaving group. youtube.comlibretexts.org

This reactivity allows for the synthesis of a wide array of derivatives by reacting this compound with various nucleophiles. researchgate.net For example, reaction with amines, alkoxides, or thiolates can replace the chlorine atom to introduce new functional groups onto the aromatic ring. The rate and success of the SₙAr reaction are dependent on the strength of the nucleophile and the reaction conditions. researchgate.net The mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion, restoring the aromaticity of the ring. libretexts.org

| Nucleophile | Product Type |

| Amines (R-NH₂) | N-substituted-2,6-dinitroanilines |

| Alkoxides (RO⁻) | 4-Alkoxy-2,6-dinitroanilines |

| Thiolates (RS⁻) | 4-(Alkylthio)-2,6-dinitroanilines |

| Azide (N₃⁻) | 4-Azido-2,6-dinitroaniline |

Influence of Substituents on Electron Density and Reactivity

The reactivity of this compound is intrinsically linked to the electronic properties of its substituents: the amino (-NH₂), chloro (-Cl), and the two nitro (-NO₂) groups. The interplay of their inductive and resonance effects governs the electron density distribution across the aromatic ring and dictates the molecule's behavior in chemical reactions.

The amino group is generally an activating group, meaning it donates electron density to the benzene (B151609) ring through a positive resonance effect (+R). This effect is most pronounced at the ortho and para positions. However, the presence of two strongly electron-withdrawing nitro groups in the ortho positions to the amino group significantly diminishes its activating nature.

The nitro groups are potent electron-withdrawing groups, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). They pull electron density away from the benzene ring, making it electron-deficient. This deactivation is particularly strong at the ortho and para positions relative to the nitro groups.

The cumulative effect of two nitro groups and a chlorine atom makes the aromatic ring of this compound highly electron-poor. This has several important consequences for its reactivity:

Reduced Basicity of the Amino Group: The strong electron-withdrawing nature of the nitro groups significantly decreases the electron density on the nitrogen atom of the amino group. This reduces its ability to donate its lone pair of electrons, making this compound a much weaker base compared to aniline.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAᵣ) reactions. The nitro groups at the ortho and para positions to the chlorine atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction, thus facilitating the substitution.

Deactivation towards Electrophilic Aromatic Substitution: The strongly deactivated ring is highly resistant to electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic system.

The influence of these substituents can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. For the nitro group, the σₚ value is +0.78, indicating a strong electron-withdrawing effect. The σₚ value for chlorine is +0.23, reflecting its moderately electron-withdrawing nature. The cumulative effect of these substituents results in a highly deactivated aromatic system.

The following table summarizes the electronic effects of the substituents in this compound:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electron Density |

| -NH₂ (Amino) | -I (weak) | +R (strong) | Donating (activating) |

| -NO₂ (Nitro) | -I (strong) | -R (strong) | Withdrawing (deactivating) |

| -Cl (Chloro) | -I (strong) | +R (weak) | Withdrawing (deactivating) |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃O₄ | chemicalbook.comsemanticscholar.org |

| Molecular Weight | 217.57 g/mol | chemicalbook.comsemanticscholar.org |

| Melting Point | 147 °C | chemicalbook.com |

| Appearance | Yellow needles | chemicalbook.com |

| Solubility | Very soluble in ether, ethanol, acetic acid | chemicalbook.com |

Advanced Analytical Methodologies for 4 Chloro 2,6 Dinitroaniline Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 4-Chloro-2,6-dinitroaniline, enabling its separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques due to their efficiency and versatility.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the analysis of this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com A common approach involves a simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.com The separation is typically achieved on columns such as a C18 stationary phase. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The quantification of this compound is generally performed using a UV detector, as the molecule contains chromophores that absorb light in the ultraviolet range. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. While HPLC is highly effective, complex sample matrices, such as industrial wastewater, can sometimes lead to challenging chromatograms, necessitating thorough sample cleanup or more selective detection methods. epa.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV Spectrophotometry |

| Application | Separation and Quantification, Impurity Isolation |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This enhancement is primarily achieved by using columns packed with smaller particles, typically less than 2 µm in diameter. For the analysis of this compound, HPLC methods can be adapted for UPLC systems by using columns with smaller particles (e.g., 3 µm). sielc.com

The use of UPLC allows for much faster analysis times without sacrificing separation efficiency. sielc.com This high-throughput capability is invaluable in quality control laboratories where a large number of samples need to be analyzed. The enhanced resolution provided by UPLC is also beneficial for separating this compound from closely related isomers or degradation products that might co-elute in a standard HPLC separation.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and confirmation of the identity of analytes.

When coupled with HPLC, Mass Spectrometry (HPLC-MS) provides a highly selective and sensitive analytical system for the definitive identification of this compound. While HPLC separates the components of a mixture, the mass spectrometer provides molecular weight and fragmentation information, which serves as a highly specific fingerprint for the compound.

For HPLC-MS applications, the mobile phase composition must be compatible with the MS interface. This typically requires the use of volatile mobile phase additives. For instance, if a reversed-phase HPLC method for this compound uses a non-volatile acid like phosphoric acid, it must be replaced with a volatile alternative, such as formic acid, to prevent contamination and damage to the mass spectrometer. sielc.com This modification ensures that the mobile phase can be easily evaporated in the MS source, allowing for the efficient ionization of the target analyte. Gas chromatography coupled with mass spectrometry (GC-MS) is also a recognized technique for identifying aniline (B41778) derivatives, further highlighting the importance of MS in structural confirmation. epa.govnih.gov

Method Development and Validation Parameters for Analytical Determination

The development and validation of an analytical method are crucial steps to ensure that the method is reliable, accurate, and fit for its intended purpose. For the determination of this compound, a comprehensive validation process would assess several key performance parameters. While specific validation data for this compound is not extensively published, the typical parameters evaluated for methods analyzing related aniline compounds provide a clear framework. thermofisher.com

These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Table 2: Typical Method Validation Parameters for Aniline Derivative Analysis by LC

| Validation Parameter | Typical Performance Metric |

|---|---|

| Linearity (R²) | > 0.995 |

| Precision (RSD, %) | < 15% |

| Accuracy (Recovery, %) | 80 - 120% |

| Limit of Detection (LOD) | Analyte dependent, typically in the ng/L to µg/L range |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the ng/L to µg/L range |

These validation parameters ensure the analytical method for this compound is robust and produces data of high quality and integrity. thermofisher.com

Computational and Theoretical Studies of 4 Chloro 2,6 Dinitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules. These methods can predict various molecular attributes, including thermochemical properties, with a high degree of accuracy.

The thermochemical properties of 4-chloro-2,6-dinitroaniline have been a subject of scientific investigation to understand its stability and energy characteristics. Experimental studies, such as those using rotating-bomb combustion calorimetry, have determined the standard molar enthalpies of formation in the crystalline phase. In conjunction with vapor pressure measurements obtained via the Knudsen effusion technique, the standard molar enthalpies of sublimation can be calculated. researchgate.net

These experimental values are critical for deriving the standard molar enthalpy of formation in the gaseous phase. For instance, the standard (p° = 0.1 MPa) molar enthalpy of formation for gaseous this compound at a temperature of 298.15 K has been determined through this combined experimental approach. researchgate.net Such experimentally derived data serve as a benchmark for validating and refining computational models that predict these properties. Quantum chemical calculations, employing methods like density functional theory (DFT), are used to theoretically compute these thermochemical values, allowing for a deeper understanding of the molecular energetics and for comparisons with related isomers. researchgate.netnih.gov

Table 1: Experimentally Derived Thermochemical Data for this compound

| Property | Value | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | Derived from experimental data | Combination of combustion calorimetry and Knudsen effusion technique researchgate.net |

| Standard Molar Enthalpy of Sublimation | Calculated from vapor pressure measurements | Knudsen effusion technique researchgate.net |

| Standard Molar Enthalpy of Formation (crystal) | Determined experimentally | Rotating-bomb combustion calorimetry researchgate.net |

Environmental Fate Modeling and Prediction

Modeling the environmental fate of this compound is essential for assessing its potential impact and persistence in various ecosystems. Computational models use physical and chemical property data to predict its distribution and transformation in the environment.

The mobility of this compound in soil is a key factor in determining its potential for groundwater contamination. This mobility is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov For this compound, the Koc has been estimated to be 100 using structure estimation methods based on molecular connectivity indices. nih.govguidechem.com

According to standard classification schemes, a Koc value of 100 suggests that the compound is expected to have high mobility in soil. nih.govguidechem.com However, it is also important to consider that aniline (B41778) compounds can bind strongly to the organic matter or humus present in soil due to the reactivity of the aromatic amino group. This interaction could potentially lead to lower mobility than what is predicted by the Koc value alone. nih.gov

The potential for a chemical to accumulate in aquatic organisms is an important aspect of its environmental risk profile. This is often estimated using the Bioconcentration Factor (BCF). For this compound, an estimated BCF of 3 has been calculated for fish. guidechem.com This estimation was derived using a regression-derived equation based on an estimated logarithm of the octanol-water partition coefficient (log Kow) of 1.93. guidechem.com

A BCF value of 3 suggests that the potential for bioconcentration of this compound in aquatic organisms is low. guidechem.com

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Estimated Value | Implication |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 100 | High mobility in soil nih.govguidechem.com |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioaccumulation in aquatic organisms guidechem.com |

| Henry's Law Constant | 1.3 x 10⁻⁷ atm-cu m/mole | Essentially nonvolatile from water surfaces nih.govguidechem.com |

| Vapor Pressure | 7.3 x 10⁻⁶ mm Hg | Not expected to volatilize from dry soil surfaces nih.govguidechem.com |

Hydrolysis is a chemical process that can contribute to the degradation of compounds in an aquatic environment. However, this compound is not expected to undergo hydrolysis. nih.govguidechem.com This is because the molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.govguidechem.com

Photolytic degradation, or photolysis, is the breakdown of compounds by light. This compound contains chromophores, which are parts of the molecule that absorb light. nih.govguidechem.com These chromophores are capable of absorbing light at wavelengths greater than 290 nm, which includes the spectrum of sunlight reaching the Earth's surface. nih.govguidechem.com This characteristic suggests that this compound may be susceptible to direct degradation by sunlight. nih.govguidechem.com

In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. guidechem.comechemi.com The estimated half-life for this atmospheric reaction is approximately 935 days, based on a calculated rate constant of 1.7 x 10⁻¹⁴ cm³/molecule-sec at 25°C. guidechem.comechemi.com

Applications of 4 Chloro 2,6 Dinitroaniline in Research and Industry

Role as an Intermediate in Organic Synthesis

The molecular architecture of 4-Chloro-2,6-dinitroaniline, featuring an aniline (B41778) backbone substituted with nitro and chloro groups, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reactive sites for a variety of chemical transformations. Dinitroanilines as a class are recognized as important intermediates in the preparation of various industrially significant chemicals, including dyes and pesticides. wikipedia.org

The presence of the amino (-NH2) group allows for diazotization reactions, a cornerstone of dye synthesis, particularly for producing disperse dyes. Furthermore, the nitro groups can be reduced to form other functional groups, and the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, further expanding its synthetic potential. Related chloro-nitroaniline compounds are frequently used as starting materials for a range of products, including pharmaceuticals and agricultural chemicals. google.comgoogleapis.com For instance, the synthesis of 6-chloro-2,4-dinitroaniline, an isomer, is noted for its role as a dyestuff intermediate. google.com

The potential synthetic pathways utilizing this compound are diverse, leveraging the reactivity of its distinct functional groups.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Amino Group (-NH₂) | Diazotization followed by coupling | Azo Dyes |

| Amino Group (-NH₂) | Acylation | Amides, Pharmaceutical Intermediates |

| Nitro Groups (-NO₂) | Reduction | Diamines, Heterocyclic Compounds |

These reactions enable chemists to use this compound as a building block for constructing larger, more complex molecules with specific desired properties for various industrial applications.

Potential Applications in Agrochemical Development

The dinitroaniline class of compounds is well-established in the agrochemical industry, particularly for its herbicidal properties. wikipedia.org These herbicides are typically used in pre-emergence applications to control annual grasses and certain broadleaf weeds. wikipedia.orgnih.gov The primary mechanism of action for dinitroaniline herbicides is the inhibition of microtubule formation in plant cells. wikipedia.org This disruption of microtubule assembly interferes with cell division (mitosis) and cell wall formation, ultimately proving lethal to susceptible weed species.

While this compound is not itself a commercialized herbicide, its structural similarity to proven active ingredients makes it a compound of interest for research and development in this sector. Research into new derivatives of 2,4- and 2,6-dinitroaniline (B188716) has demonstrated that modifications to the basic dinitroaniline structure can yield compounds with significant phytotoxic and antimitotic activity. researchgate.netresearchgate.net This suggests a strong potential for developing novel herbicides based on the this compound scaffold.

The development of new pesticides is an ongoing process in the agrochemical industry, with a focus on creating compounds with novel modes of action or improved efficacy. nih.govjst.go.jp The exploration of fluorine-containing agrochemicals, for example, often starts from aniline-based building blocks which are modified to produce the final active ingredient. rhhz.net this compound represents a readily available starting point for such synthetic exploration, where its functional groups can be modified to enhance herbicidal activity, alter selectivity, or improve environmental profiles.

Table 2: Examples of Commercially Used Dinitroaniline Herbicides

| Herbicide Name | Primary Use |

|---|---|

| Trifluralin | Pre-emergence control of annual grasses and broadleaf weeds in various crops. wikipedia.org |

| Pendimethalin | Pre-emergence control of grasses and broadleaf weeds in crops like corn, soybeans, and cotton. wikipedia.orgnih.gov |

| Ethalfluralin | Pre-emergence control of grasses and broadleaf weeds in soybeans, dry beans, and sunflowers. wikipedia.org |

| Oryzalin | Pre-emergence surface-applied herbicide for control of annual grasses and broadleaf weeds in turf, ornamentals, and vineyards. wikipedia.org |

The established success of the dinitroaniline chemical family provides a strong rationale for investigating this compound and its derivatives as candidates for new agrochemical products. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-2,4-dinitroaniline |

| Benfluralin |

| Butralin |

| Ethalfluralin |

| Oryzalin |

| Pendimethalin |

| Prodiamine |

| Trifluralin |

Q & A

Q. What are the primary synthetic routes for 4-chloro-2,6-dinitroaniline, and what safety precautions are critical during synthesis?

- Methodological Answer : The compound is synthesized via nitration of 4-chloro-2-nitroaniline using nitric acid. However, the reaction must be carefully controlled due to the explosive nature of the product. Safety protocols include using blast shields, maintaining low temperatures, and avoiding friction or shock during handling. Post-synthesis quenching with ascorbic acid is recommended to neutralize residual oxidizing agents .

Q. How is this compound detected and quantified in complex matrices like textiles?

- Methodological Answer : Automated thermal desorption–gas chromatography/mass spectrometry (ATD-GC/MS) is preferred over solvent extraction for higher sensitivity (e.g., detecting levels up to 282 µg/g in textiles). Key parameters include a desorption temperature of 175°C and comparison with reference compounds for retention time alignment. SPE clean-up minimizes matrix interference .

Q. What are the stability concerns for this compound under environmental conditions?

- Methodological Answer : The compound is air-sensitive and decomposes explosively under mechanical stress. Stability studies should be conducted in inert atmospheres, with monitoring via differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. Storage in amber glass vials at −20°C is advised .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what methodologies assess its mutagenic potential?

- Methodological Answer : Its mutagenicity is evaluated using the Salmonella reverse mutation assay (Ames test), where it serves as a positive control. Researchers must optimize metabolic activation (e.g., S9 liver homogenate) and quantify dose-response curves using bioluminescence. Structural analogs like 2-bromo-4,6-dinitroaniline show similar mechanisms, binding to DNA via intercalation and inducing frameshift mutations .

Q. What advanced sensing techniques improve detection limits for this compound in aqueous systems?

- Methodological Answer : Fluorometric sensing with polyamidoamine (PAMAM-NH2)-functionalized carbon quantum dots achieves sub-ppm detection. The method exploits pH-dependent fluorescence enhancement (optimal at pH 6–11) and quenching via electron transfer between the amine groups and nitro substituents. Calibration curves show linearity (R² > 0.99) in the 0.1–10 µM range .

Q. How can researchers resolve contradictions in environmental fate data for this compound?

- Methodological Answer : Discrepancies in degradation half-lives (e.g., hydrolysis vs. photolysis) require controlled comparative studies. Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track pathways. High-resolution mass spectrometry (HRMS) identifies transformation products, while quantum mechanical calculations (DFT) predict reactive sites for oxidative cleavage .

Critical Research Gaps

- Structural Dynamics : Molecular docking studies are needed to elucidate interactions with DNA repair enzymes (e.g., MutS protein).

- Environmental Persistence : Long-term ecotoxicology data under varying pH and UV conditions are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.